molecular formula C25H25N3O5S2 B15099797 N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide

N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide

Cat. No.: B15099797
M. Wt: 511.6 g/mol
InChI Key: NXRQYYRNSHQGLW-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiopheno[2,3-d]pyrimidine derivatives, characterized by a bicyclic core comprising fused thiophene and pyrimidine rings. The structure features a 2-furylmethyl group at position 3 of the pyrimidine core and a 3,4-dimethoxyphenyl acetamide moiety linked via a sulfanyl bridge.

Properties

Molecular Formula

C25H25N3O5S2

Molecular Weight

511.6 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H25N3O5S2/c1-31-18-10-9-15(12-19(18)32-2)26-21(29)14-34-25-27-23-22(17-7-3-4-8-20(17)35-23)24(30)28(25)13-16-6-5-11-33-16/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3,(H,26,29)

InChI Key

NXRQYYRNSHQGLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, acids, bases, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. Key steps in industrial production include the optimization of reaction conditions, purification processes such as crystallization and chromatography, and quality control measures to verify the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structurally analogous compounds share the thiopheno[2,3-d]pyrimidine core but differ in substituents on the aromatic rings and acetamide groups. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological relevance:

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Substituent on Core (R1) Acetamide Substituent (R2) Key Structural Features
Target Compound 2-Furylmethyl 3,4-Dimethoxyphenyl Furan ring (electron-rich), dimethoxy groups (enhanced solubility)
N-(4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide () 4-Ethoxyphenyl 4-Methylphenyl Ethoxy group (moderate polarity), methylphenyl (hydrophobic interactions)
N-(3,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetamide () 4-Methoxyphenyl 3,4-Dimethylphenyl Methoxy (polar), dimethyl (steric hindrance)
N-(4-isopropylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thienopyrimidin-2-yl)thio)acetamide () Ethyl, 5,6-dimethyl 4-Isopropylphenyl Alkyl substituents (lipophilicity), isopropyl (bulkiness)
N-(3,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thienopyrimidin-2-yl)thio)acetamide () Ethyl, 5,6-dimethyl 3,4-Difluorophenyl Fluorine atoms (electron-withdrawing, metabolic stability)
Physicochemical Properties
  • Melting Points : Compounds with bulky substituents (e.g., isopropyl in ) exhibit high thermal stability, with melting points >300°C .
  • Solubility : Methoxy and dimethoxy groups (, Target Compound) improve aqueous solubility compared to halogenated derivatives () .
  • Synthetic Yields : Acetamide derivatives synthesized via nucleophilic substitution (e.g., using chloroacetyl chloride) typically achieve yields of 68–85% ().

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